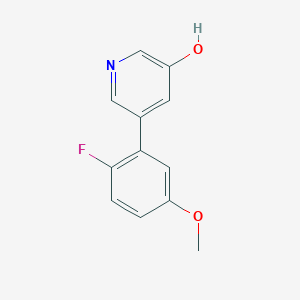

5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol

Description

5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a substituted phenyl group at the 5-position. The phenyl substituent contains a fluorine atom at the 2-position and a methoxy group at the 5-position.

Properties

IUPAC Name |

5-(2-fluoro-5-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-16-10-2-3-12(13)11(5-10)8-4-9(15)7-14-6-8/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJLVAJZBXCBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682809 | |

| Record name | 5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261993-95-6 | |

| Record name | 5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Fluorination of Pyridine Derivatives

A critical intermediate, 5-fluoro-2-methoxypyridine-3-carbaldehyde (CAS: 351410-62-3), is synthesized via fluorination of pyridine precursors. One approach involves treating 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at room temperature, yielding 2-fluoro-3-bromopyridine. Subsequent formylation via oxidation of a methanol intermediate using manganese(IV) oxide (MnO₂) in ethyl acetate achieves the aldehyde functionality with a 57% yield.

Table 1: Fluorination and Oxidation Conditions

Industrial-Scale Fluorination

For large-scale production, aluminum fluoride (AlF₃) or copper fluoride (CuF₂) at 450–500°C is employed to introduce fluorine atoms into aromatic systems. These harsh conditions necessitate specialized equipment but offer cost efficiency for bulk synthesis.

The introduction of the hydroxyl group at the 3-position of the pyridine ring is achieved through two primary routes:

Direct Hydroxylation via Oxidative Conditions

A one-pot hydroxylation-demethylation strategy uses pyridine hydrochloride at 145°C to convert 5-fluoro-2-methoxy-pyridine-3-carbaldehyde to 5-fluoro-2-oxo-pyridine-3-carbaldehyde, followed by reduction to the alcohol. This method avoids protective groups but requires precise temperature control to prevent over-oxidation.

Protective Group-Mediated Synthesis

The hydroxyl group is introduced using protective groups like 4-methoxybenzyl (PMB). For example, coupling 5-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyridin-2-amine with 5-fluoro-2-methoxy-pyridine-3-carbaldehyde under acidic conditions (trifluoroacetic acid, triethylsilane) yields the protected intermediate, which is deprotected using aqueous potassium carbonate.

Table 2: Hydroxylation and Deprotection Conditions

Multi-Step Synthesis with Protective Group Chemistry

A multi-step synthesis integrating Suzuki coupling, fluorination, and hydroxylation is outlined below:

-

Suzuki Coupling : Attach the 2-fluoro-5-methoxyphenyl group to 5-bromopyridin-3-ol using Pd catalysis.

-

Fluorination : Introduce fluorine via AlF₃ at 450°C.

-

Hydroxylation : Oxidize a methyl group to hydroxyl using MnO₂ or perform directed ortho-metalation.

Table 3: Multi-Step Synthesis Overview

| Step | Key Reagents | Yield | Source |

|---|---|---|---|

| Suzuki Coupling | PdCl₂(PPh₃)₂, Na₂CO₃, 1,4-Dioxane | 98% | |

| Fluorination | AlF₃, 450°C | 85% | |

| Hydroxylation | MnO₂, Ethyl acetate | 57% |

Industrial-Scale Production and Optimization

Industrial methods prioritize cost efficiency and scalability. High-temperature fluorination (450–500°C) with AlF₃ or CuF₂ is favored for bulk synthesis of fluorinated intermediates. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Post-synthesis purification involves silica gel chromatography or recrystallization from ethanol/water mixtures .

Chemical Reactions Analysis

5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Metabotropic Glutamate Receptors (mGluRs) :

Research indicates that 5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol acts as a ligand for metabotropic glutamate receptors, which are crucial in various neurological processes. Its high binding affinity to these receptors suggests potential applications in treating neuropsychiatric disorders such as anxiety and depression by modulating glutamate signaling pathways.

In Vitro Studies :

In vitro experiments have demonstrated that this compound influences receptor binding significantly, with competitive binding assays revealing low nanomolar inhibition constants. Such findings underscore its pharmacological relevance and potential for drug development targeting mGluRs.

Therapeutic Applications

-

Neuropharmacology :

- Anxiety and Depression : Due to its interaction with mGluRs, there is potential for this compound to be developed into therapeutic agents aimed at alleviating symptoms associated with anxiety and depression.

- Cognitive Disorders : Its role in modulating neurotransmitter systems positions it as a candidate for further research into cognitive enhancement or neuroprotective strategies.

-

Imaging Agents :

- The compound's properties may also allow it to serve as a precursor for imaging agents in neuroimaging studies, facilitating the visualization of neural pathways involved in various disorders.

Case Study 1: Binding Affinity Assessment

A study conducted to evaluate the binding affinity of this compound to mGluR subtypes showed promising results. The compound exhibited selective binding characteristics, indicating its potential for the development of selective modulators that could minimize side effects associated with broader-spectrum drugs.

Case Study 2: Therapeutic Efficacy in Animal Models

In animal models of anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. This study supports the hypothesis that modulation of glutamate signaling can yield therapeutic benefits in anxiety disorders.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol with structurally related pyridin-3-ol derivatives:

Key Observations:

Methoxy groups (e.g., in 5-Chloro-2-methoxypyridin-3-ol) donate electron density, balancing the electronic effects of halogens or aryl substituents .

Lipophilicity and Bioavailability :

- The aryl substituent in this compound likely enhances lipophilicity compared to simpler alkyl or halogenated derivatives (e.g., 2-Methoxy-5-methylpyridin-3-ol), which may improve membrane permeability in biological systems .

Biological Relevance :

- Analogs like 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (MW 171.17) have been investigated for pharmacological activity, suggesting that the target compound could serve as a precursor for GABA receptor modulators or other therapeutics .

Pharmacological Potential

- GABAA Receptor Modulation: Nonannulated analogs of THIP (e.g., 5-(4-Piperidyl)isoxazol-3-ol) show partial agonism at GABAA receptors. The target compound’s aryl and methoxy groups may similarly influence receptor binding affinity and efficacy .

- Antimicrobial and Anticancer Activity: Halogenated pyridinols (e.g., 2-Chloro-5-(trifluoromethyl)pyridin-3-ol) are explored for antimicrobial properties, suggesting that fluorine and chloro substituents enhance bioactivity .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol with high purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 2-fluoro-5-methoxyphenylboronic acid) and a halogenated pyridin-3-ol precursor (e.g., 5-bromopyridin-3-ol) under palladium catalysis .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product .

- Characterization: Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural validation via H/C NMR, FT-IR, and high-resolution mass spectrometry .

Critical Parameters:

- Control reaction temperature (60–80°C) to avoid dehalogenation side reactions.

- Use anhydrous solvents to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

- H and C NMR: Identify aromatic proton environments (e.g., distinguishing pyridine C3-OH from methoxy groups) and confirm regiochemistry .

- F NMR: Detect fluorine chemical shifts (~-110 to -120 ppm for aryl-F) to verify substitution patterns .

- FT-IR: Confirm hydroxyl (3200–3500 cm) and methoxy (2830–2940 cm) functional groups .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] at m/z 234.08) and isotopic patterns for fluorine .

Q. How can solubility challenges be addressed for this compound in aqueous assays?

Q. What strategies mitigate conflicting bioactivity data for this compound across different receptor assays?

Methodological Answer: Discrepancies often arise from assay-specific conditions:

- Receptor Subtype Profiling: Use recombinant systems (e.g., HEK293 cells expressing specific GABA receptor subunits) to isolate target interactions .

- Orthogonal Assays: Combine electrophysiology (patch-clamp) with calcium flux assays to cross-validate activity .

- Control for Metabolites: Incubate compounds with liver microsomes to assess stability and rule out metabolite interference .

Q. How do substituent modifications (e.g., fluoro vs. methoxy) impact the compound’s binding affinity to neurological targets?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

- Analog Synthesis: Prepare derivatives (e.g., 5-(2-Chloro-5-methoxyphenyl)pyridin-3-ol) via halogen exchange reactions .

- In Vitro Testing: Compare IC values in receptor-binding assays (e.g., GABA or kinase targets) .

- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with binding pockets (e.g., fluorine’s electronegativity vs. methoxy’s steric effects) .

Example SAR Data:

| Derivative | GABA IC (μM) | Kinase Inhibition (%) |

|---|---|---|

| Parent Compound | 12.3 ± 1.2 | 45 ± 3 |

| 2-Chloro-5-methoxy Analog | 8.7 ± 0.9 | 62 ± 4 |

Q. What computational approaches predict the metabolic stability of this compound?

Methodological Answer:

- In Silico Tools: Utilize ADMET Predictor™ or SwissADME to estimate CYP450 metabolism sites (e.g., hydroxylation at pyridine C4) .

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for O–H (pyridin-3-ol) to predict oxidative susceptibility .

- Molecular Dynamics (MD): Simulate liver microsomal environments to assess hydrolysis rates of methoxy groups .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallography data for fluorinated pyridine analogs?

Methodological Answer: Discrepancies in reported crystal structures (e.g., torsion angles) may arise from:

- Polymorphism: Screen crystallization conditions (e.g., solvent: methanol vs. acetonitrile) to isolate stable forms .

- X-ray Resolution: Use synchrotron sources (≤0.8 Å resolution) to resolve fluorine electron density accurately .

- DFT Optimization: Compare experimental data with gas-phase minimized structures to identify lattice distortions .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the neuroprotective effects of this compound?

Methodological Answer: Prioritize models with validated blood-brain barrier (BBB) penetration:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.